REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.O.[NH2:19][NH2:20].CO>C(O)C>[NH:19]([C:2]1[CH:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)[NH2:20] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
lower alkanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
1- and 2-propanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
temperatures between 25° and 118° C.
|
Type
|
CUSTOM
|
Details
|
with a reaction time of 1 to 18 hours
|
Duration
|
9.5 (± 8.5) h
|
Type
|
TEMPERATURE
|
Details
|
In the preferred embodiment of the invention, one hour reflux under nitrogen
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
At the termination of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated
|
Type
|
ADDITION
|
Details
|
poured into water
|
Type
|
CUSTOM
|
Details
|
the insoluble product collected on a filter
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
EXTRACTION
|
Details
|
is carried out by conventional means such as extraction, chromatography or more commonly recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC2=CC=CC=C2C(=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |